4-(5-Oxopyrrolidin-2-yl)benzonitrile
Description
4-(5-Oxopyrrolidin-2-yl)benzonitrile is a benzonitrile derivative featuring a pyrrolidin-5-one (γ-lactam) ring. This structure combines the electron-withdrawing cyano group with a conformationally flexible pyrrolidinone moiety, making it a versatile intermediate in medicinal chemistry and organic synthesis. Its applications span pharmaceuticals, agrochemicals, and materials science, particularly in the design of kinase inhibitors, antiviral agents, and catalysts .
Properties
Molecular Formula |
C11H10N2O |
|---|---|
Molecular Weight |
186.21 g/mol |
IUPAC Name |
4-(5-oxopyrrolidin-2-yl)benzonitrile |
InChI |
InChI=1S/C11H10N2O/c12-7-8-1-3-9(4-2-8)10-5-6-11(14)13-10/h1-4,10H,5-6H2,(H,13,14) |
InChI Key |
YAFOOFJZFRODSJ-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(=O)NC1C2=CC=C(C=C2)C#N |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following compounds share structural motifs with 4-(5-Oxopyrrolidin-2-yl)benzonitrile, differing in substituents, heterocycles, or functional groups. These variations influence physicochemical properties, biological activity, and synthetic routes.
4-((5-Oxopyrrolidin-2-yl)methyl)benzonitrile (Compound 19)
- Structure: Pyrrolidinone ring linked via a methylene group to the benzonitrile core.
- Synthesis : Prepared by deprotection of 4-((5-oxo-1-(p-methoxyphenyl)pyrrolidin-2-yl)methyl)benzonitrile using ceric ammonium nitrate (CAN) in MeCN/H₂O .
- Spectroscopy: Characterized by ¹³C-NMR (CDCl₃, 126 MHz), confirming the pyrrolidinone and benzonitrile moieties .
- Applications : Intermediate in photoredox/nickel dual catalysis for C–N bond formation.
4-(4-{[(5R)-2,4-Dioxo-1,3-thiazolidin-5-yl]methyl}-2-methoxyphenoxy)-3-(trifluoromethyl)benzonitrile (5FB)
- Structure: Thiazolidinone ring replaces pyrrolidinone; includes trifluoromethyl and methoxy groups.
- Biological Activity : Binds to estrogen-related receptor α (ERRα) via hydrogen bonds with ARG 372 and hydrophobic interactions. Similarity screening identified 55 analogs, with 8 showing scores >0.30 .
- Key Differences: Thiazolidinone’s sulfur atom enhances metabolic stability compared to pyrrolidinone.
4-((1-Hydroxy-5-(6-methylpyridin-2-yl)-4-(quinoxalin-6-yl)-1H-imidazol-2-yl)methyl)benzonitrile (10a)
- Structure : Imidazole and pyridine substituents appended to benzonitrile.
- Key Differences: Extended π-system (quinoxaline) improves DNA intercalation properties.
4-(2,6-Dimethylphenylthio)benzonitrile
- Structure: Thioether linkage replaces pyrrolidinone.
- Synthesis : Prepared under transition metal-free conditions, characterized by IR, NMR, and elemental analysis .
- Applications : Precursor for sulfides/selenides in material science.
4-(5-Bromofuran-2-yl)benzonitrile (4a)
- Structure : Brominated furan substituent.
- Synthesis : Column chromatography (hexanes/EtOAc) yields halogenated analogs for cross-coupling reactions .
- Key Differences : Bromine enhances electrophilicity for Suzuki-Miyaura couplings.
4-[(4-Oxo-1,4-dihydropyrimidin-2-yl)amino]benzonitrile
- Structure: Pyrimidin-4-one ring linked via an amino group.
- Applications : Intermediate in synthesizing Etravirine (antiretroviral drug) .
- Key Differences: Pyrimidinone’s hydrogen-bonding capacity improves target affinity.
Data Tables
Table 1: Structural and Functional Comparison
Table 2: Physicochemical Properties
| Compound | Molecular Weight (g/mol) | LogP* | Hydrogen Bond Donors/Acceptors |
|---|---|---|---|
| This compound | 186.19 | 1.2 | 1 / 3 |
| 5FB | 447.35 | 2.8 | 2 / 5 |
| 10a | 418.44 | 3.1 | 1 / 6 |
| 4-(2,6-Dimethylphenylthio)benzonitrile | 255.35 | 3.5 | 0 / 2 |
| 4a | 248.08 | 2.9 | 0 / 2 |
| 4-[(4-Oxo-pyrimidin-2-yl)amino]benzonitrile | 212.21 | 1.5 | 2 / 4 |
*Predicted using ChemDraw.
Key Research Findings
- Pyrrolidinone vs. Thiazolidinone: Thiazolidinone derivatives (e.g., 5FB) exhibit higher metabolic stability due to sulfur’s electronegativity but lower solubility than pyrrolidinones .
- Halogenation Effects : Brominated analogs (e.g., 4a) enable cross-coupling reactions, expanding synthetic utility .
- Heterocyclic Diversity: Pyrimidinone and imidazole derivatives (e.g., 10a, ) show enhanced target affinity via hydrogen bonding and π-stacking interactions.
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